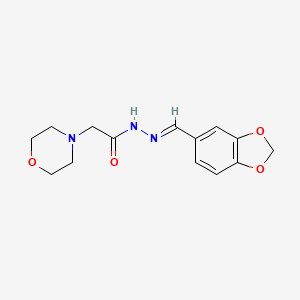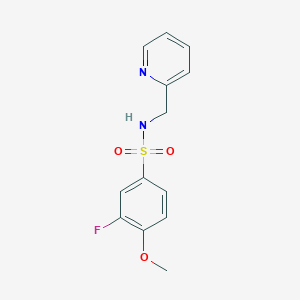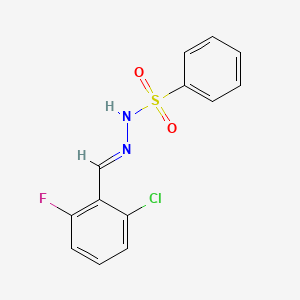![molecular formula C14H10F3N3 B5608345 5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its versatile chemical structure, which allows for various chemical reactions and modifications. This compound is part of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential as a scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazole derivatives with trifluoromethyl-beta-diketones or similar starting materials. For instance, a regioselective synthesis approach for 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been reported, involving the reaction of 3(5)aminopyrazoles with 1,3-diketones containing a CF3 group, showcasing the importance of the trifluoromethyl group in the synthesis process (Emelina et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with substituents that can significantly influence its chemical behavior and physical properties. Studies have focused on elucidating the crystal structure of these compounds to understand better their regioselectivity and reactivity patterns.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, SNAr, and Suzuki cross-coupling reactions, allowing for the functionalization of the core structure. These reactions are crucial for synthesizing derivatives with potential biological activities and exploring the chemical space of this scaffold (Jismy et al., 2020).
Propiedades
IUPAC Name |
5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZMUPUVWJFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)
![5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)
![N-(2-{4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5608284.png)
![3-(2-furyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5608285.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5608289.png)
![N-(3-pyridin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5608299.png)

![3-methyl-N'-[4-(4-quinazolinyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5608313.png)
![2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5608329.png)
![4-[3-chloro-4-(pentyloxy)benzyl]morpholine hydrochloride](/img/structure/B5608332.png)
![2-{3-[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5608342.png)